Cas no 17155-31-6 ((3beta,16beta,17alpha)-10,17-dimethyl-17-{(1S)-1-[(2S)-5-methylpiperidin-2-yl]ethyl}gona-5,12-diene-3,16-diol)

(3beta,16beta,17alpha)-10,17-dimethyl-17-{(1S)-1-[(2S)-5-methylpiperidin-2-yl]ethyl}gona-5,12-diene-3,16-diol structure
17155-31-6 structure
Product Name:(3beta,16beta,17alpha)-10,17-dimethyl-17-{(1S)-1-[(2S)-5-methylpiperidin-2-yl]ethyl}gona-5,12-diene-3,16-diol
Numero CAS:17155-31-6
MF:C27H43NO2
MW:413.635828256607
CID:1359487
PubChem ID:12444724
Update Time:2025-04-20

(3beta,16beta,17alpha)-10,17-dimethyl-17-{(1S)-1-[(2S)-5-methylpiperidin-2-yl]ethyl}gona-5,12-diene-3,16-diol Proprietà chimiche e fisiche

Nomi e identificatori

    • (3beta,16beta,17alpha)-10,17-dimethyl-17-{(1S)-1-[(2S)-5-methylpiperidin-2-yl]ethyl}gona-5,12-diene-3,16-diol
    • (17S:12S:25S)-22,26-Epimino-18(13?17)-abeo-cholesta-5,12-diene-3b,16b-diol
    • (22S:25S)-12,26-Epimino-17b-methyl-18-norcholesta-5,12-diene-3b,16b-diol
    • Veralcamine
    • VERALKAMINE
    • (17S,20S)-17-Methyl-20-[(2S,5S)-5-methyl-2-piperidyl]-18-norpregna-5,12-diene-3β,16β-diol
    • NS00094302
    • Veralkamine [MI]
    • UNII-B3E05ZZ3JH
    • 18-NORPREGNA-5,12-DIENE-3,16-DIOL, 17-METHYL-20-((2S,5S)-5-METHYL-2-PIPERIDINYL)-, (3.BETA.,16.BETA.,17.ALPHA.,20S)-
    • (3S,8R,9S,10R,14S,16S,17S)-10,17-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,16-diol
    • (17S,20S)-17-Methyl-20-[(2S,5S)-5-methyl-2-piperidyl]-18-norpregna-5,12-diene-3beta,16beta-diol
    • B3E05ZZ3JH
    • 18-Norpregna-5,12-diene-3,16-diol, 17-methyl-20-((2S,5S)-5-methyl-2-piperidinyl)-, (3beta,16beta,17alpha,20S)-
    • 17155-31-6
    • Q27274312
    • Inchi: 1S/C27H43NO2/c1-16-5-10-24(28-15-16)17(2)27(4)23-9-8-22-20(21(23)14-25(27)30)7-6-18-13-19(29)11-12-26(18,22)3/h6,9,16-17,19-22,24-25,28-30H,5,7-8,10-15H2,1-4H3/t16-,17+,19-,20-,21-,22-,24-,25-,26-,27-/m0/s1
    • Chiave InChI: DMLNDBOUFBIGIL-YEJULBKSSA-N
    • Sorrisi: O[C@H]1C[C@@H]2C(=CC[C@@H]3[C@@]4(C)CC[C@@H](CC4=CC[C@@H]23)O)[C@]1(C)[C@H](C)[C@@H]1CC[C@H](C)CN1

Proprietà calcolate

  • Massa esatta: 413.329379614g/mol
  • Massa monoisotopica: 413.329379614g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 2
  • Complessità: 743
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.2
  • Superficie polare topologica: 52.5Ų

Proprietà sperimentali

  • Punto di fusione: 119-123° and 165-169°
  • Rotazione specifica: D24 -84.1 ±3° (c = 0.533 in CHCl3)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd